molecular formula C17H32B2O6 B2399332 Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1302132-95-1

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No.: B2399332
CAS No.: 1302132-95-1
M. Wt: 354.06
InChI Key: FKZPOJPSTJNGNF-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organoboron compound with the molecular formula C17H32B2O6 and a molecular weight of 354.06 g/mol . This compound is characterized by the presence of two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to a propanoate backbone. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be compared with other similar compounds, such as:

This compound stands out due to its dual boron-containing groups and the presence of an ester functionality, providing unique reactivity and versatility in various chemical processes.

Properties

IUPAC Name

ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZPOJPSTJNGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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